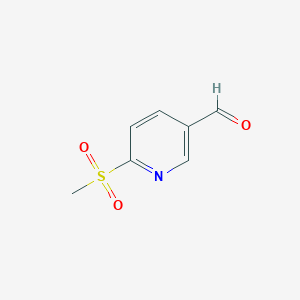

6-(Methylsulfonyl)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12(10,11)7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNBWFFIJXFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617080 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-08-0 | |

| Record name | 6-(Methanesulfonyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

I. Introduction: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 6-(Methylsulfonyl)nicotinaldehyde

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, spectroscopic profile, synthetic routes, chemical reactivity, and applications, with a focus on providing practical insights and validated protocols for laboratory professionals.

This compound is a substituted pyridine derivative featuring two key functional groups: an aldehyde at the 3-position and a methylsulfonyl group at the 6-position. This unique arrangement makes it a highly valuable intermediate in organic synthesis. The pyridine core is a well-established pharmacophore found in numerous approved drugs, often acting as a bioisostere for a phenyl ring or serving as a hydrogen bond acceptor.

The presence of a strong electron-withdrawing methylsulfonyl group significantly modulates the electronic properties of the pyridine ring, making it electron-deficient.[1][2] This electronic feature is crucial as it influences the molecule's reactivity and its potential interactions with biological targets. The aldehyde group provides a versatile synthetic handle for a wide array of chemical transformations, allowing for the systematic elaboration of the core structure to build libraries of compounds for structure-activity relationship (SAR) studies.[3] Its primary application lies in the synthesis of complex molecules, most notably as a scaffold for kinase inhibitors.

II. Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and for ensuring safe handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 1221792-08-0 | [4] |

| Alternate CAS | 13120-40-6 | [5] |

| Molecular Formula | C₇H₇NO₃S | [5] |

| Molecular Weight | 185.20 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 114–116 °C | N/A |

| Boiling Point | 417.2 ± 45.0 °C (Predicted) | N/A |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | -3.44 ± 0.22 (Predicted) | N/A |

| SMILES | O=CC1=CN=C(S(=O)(C)=O)C=C1 | [4] |

| Synonyms | 6-methylsulfonylpyridine-3-carbaldehyde, 6-methanesulfonylpyridine-3-carbaldehyde, 6-(Methylsulfonyl)-3-pyridinecarboxaldehyde | [5] |

Chemical Structure:

Figure 1: Chemical Structure of this compound

III. Spectroscopic Characterization

While a publicly available, fully assigned spectrum for this specific compound is not available, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~9.2 ppm (d, 1H): Aromatic proton at C2 (between N and CHO).

-

δ ~8.5 ppm (dd, 1H): Aromatic proton at C4.

-

δ ~8.1 ppm (d, 1H): Aromatic proton at C5 (adjacent to sulfonyl group).

-

δ ~3.3 ppm (s, 3H): Methyl protons of the sulfonyl group (-SO₂CH₃).

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ ~189 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160-165 ppm: Aromatic carbon at C6 (attached to SO₂).

-

δ ~155 ppm: Aromatic carbon at C2.

-

δ ~138 ppm: Aromatic carbon at C4.

-

δ ~131 ppm: Aromatic carbon at C3 (attached to CHO).

-

δ ~120 ppm: Aromatic carbon at C5.

-

δ ~45 ppm: Methyl carbon of the sulfonyl group (-SO₂CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2900, 2800 cm⁻¹: Aldehyde C-H stretch (often two weak bands).

-

~1710 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~1580, 1470 cm⁻¹: Aromatic C=C and C=N ring stretching.

-

~1320 cm⁻¹ (strong, asymmetric) & ~1150 cm⁻¹ (strong, symmetric): S=O stretches from the sulfonyl group.

-

-

Mass Spectrometry (EI):

-

Expected [M]⁺: m/z 185.02.

-

Key Fragments: Loss of CHO (m/z 156), loss of SO₂CH₃ (m/z 106).

-

Protocol: Standard Spectroscopic Analysis

This self-validating protocol ensures accurate characterization of this compound.

-

Sample Preparation:

-

NMR: Accurately weigh 5-10 mg of the compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

IR: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Data Processing & Validation:

-

Reference the ¹H and ¹³C NMR spectra to the TMS signal at 0.00 ppm.

-

Analyze 2D NMR data to confirm proton-proton and proton-carbon correlations, validating the assignments of the aromatic protons.

-

Compare the observed exact mass from HRMS with the calculated mass for C₇H₇NO₃S. The deviation should be less than 5 ppm.

-

IV. Synthesis and Purification

A common and reliable method for preparing aryl sulfones is through the oxidation of the corresponding aryl sulfide (thioether). The sulfide precursor can often be synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Proposed Synthetic Workflow

A plausible two-step synthesis starts from commercially available 6-chloronicotinaldehyde.

Caption: Proposed two-step synthesis of this compound.

Protocol: Synthesis via Oxidation

Causality: The methylthio group is first installed as it is a weaker electron-withdrawing group, making the initial nucleophilic substitution on the chloro-pyridine feasible. The subsequent oxidation is a robust and high-yielding transformation.

Step 1: Synthesis of 6-(Methylthio)nicotinaldehyde

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2 eq).

-

Heat the reaction mixture at 80-90 °C and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature, pour into ice-water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the sulfide intermediate.

Step 2: Oxidation to this compound

-

Dissolve the 6-(methylthio)nicotinaldehyde intermediate (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Wash the combined organic layers with saturated sodium bicarbonate, then brine. Dry over anhydrous sodium sulfate and concentrate.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure product.

V. Chemical Reactivity and Derivatization

The dual functionality of this compound makes it a versatile substrate for constructing diverse molecular architectures.

-

Aldehyde Reactions: The aldehyde is the primary site for derivatization. It readily undergoes classical aldehyde chemistry, including:

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines. This is a cornerstone reaction in medicinal chemistry for introducing diverse side chains.

-

Wittig Reaction: Reaction with a phosphonium ylide to form alkenes.

-

Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build more complex carbon skeletons.

-

-

Pyridine Ring Reactivity: The methylsulfonyl group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it makes the ring highly susceptible to nucleophilic attack, although a suitable leaving group at another position would be required for a substitution reaction.[2][8]

Caption: Key derivatization reactions of this compound.

VI. Applications in Medicinal Chemistry

The primary value of this compound is as a building block for synthesizing biologically active molecules, particularly kinase inhibitors.

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The pyridine ring of this compound can mimic the adenine core of ATP. The aldehyde at the C3 position serves as an attachment point for vectors that can extend into solvent-exposed regions or specific sub-pockets of the kinase, enabling the optimization of potency and selectivity.

-

Role of the Methylsulfonyl Group: The sulfone moiety is a strong hydrogen bond acceptor and can engage in crucial interactions with amino acid residues in a protein's active site. Furthermore, its polarity often improves the aqueous solubility and metabolic stability of the final compound, which are critical pharmacokinetic properties for drug candidates.

Caption: Logic flow for using the aldehyde as a handle in drug discovery.

VII. Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | Skull and Crossbones | [4] |

| Signal Word | Danger | [4] |

| Hazard Statement | H301: Toxic if swallowed. | [4] |

| Precautionary Statements | P264, P270, P301+P310, P405, P501 | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

-

PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Ingestion: IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth.

-

Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 2-8°C.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.

-

Store locked up in an area accessible only to authorized personnel.

VIII. Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its unique combination of an electronically-activated pyridine ring and a reactive aldehyde handle provides researchers with a valuable tool for the efficient construction of complex molecular targets. Its demonstrated utility in the design of kinase inhibitors underscores its importance in modern drug discovery programs. Proper understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the laboratory.

IX. References

-

A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers. Benchchem. --INVALID-LINK--

-

Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed. --INVALID-LINK--

-

Supporting Information - ScienceOpen. ScienceOpen. --INVALID-LINK--

-

Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. --INVALID-LINK--

-

Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. ACS Publications. --INVALID-LINK--

-

The Significance of Pyridine Aldehydes in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

-

Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. --INVALID-LINK--

-

Reaction of Aldehydes/Ketones With Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. PubMed. --INVALID-LINK--

-

Partial Reduction of Electron-Deficient Pyridines. ACS Publications. --INVALID-LINK--

-

C-13 NMR Spectrum. --INVALID-LINK--

-

H-1 NMR Spectrum. --INVALID-LINK--

-

Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. --INVALID-LINK--

-

2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. PubMed. --INVALID-LINK--

-

Synthesis and biological activities of nicotinaldehyde based azlactones. --INVALID-LINK--

-

Chem 117 Reference Spectra Spring 2011. --INVALID-LINK--

-

6-(Methylsulfonyl)nicotinic Acid(1186663-34-2) 1H NMR spectrum. ChemicalBook. --INVALID-LINK--

-

Understanding Pyridine-3-sulfonyl Chloride (CAS 16133-25-8): A Deep Dive into its Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--

-

6-(Methylsulfinyl)nicotinaldehyde. BLD Pharm. --INVALID-LINK--

-

Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. --INVALID-LINK--

-

This compound (Cas 13120-40-6). Parchem. --INVALID-LINK--

-

1221792-08-0 | this compound. BLD Pharm. --INVALID-LINK--

References

- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 1221792-08-0|this compound|BLD Pharm [bldpharm.com]

- 5. parchem.com [parchem.com]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinaldehyde: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Sulfonylpyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design. When functionalized with a methylsulfonyl group, the resulting scaffold gains a potent electron-withdrawing group that can significantly modulate the molecule's physicochemical properties, including solubility, metabolic stability, and target-binding affinity. The addition of a reactive aldehyde group at the 3-position transforms the molecule into a versatile synthetic intermediate, poised for elaboration into a diverse array of complex molecular architectures.

6-(Methylsulfonyl)nicotinaldehyde, identified by its CAS number 1221792-08-0, embodies this strategic combination of functional groups. While detailed, peer-reviewed studies specifically documenting the synthesis and applications of this precise molecule are not extensively available in public literature, its structural motifs are present in a variety of patented compounds and drug candidates. This guide, therefore, serves as a technical primer, synthesizing established principles of organic and medicinal chemistry to provide a comprehensive overview of its probable synthesis, characterization, and potential applications. The methodologies and insights presented herein are grounded in the well-documented chemistry of analogous sulfonyl- and aldehyde-containing heteroaromatics, offering a robust framework for researchers seeking to leverage this promising intermediate in their drug discovery programs.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and drug design. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1221792-08-0 | Chemical Suppliers |

| Molecular Formula | C₇H₇NO₃S | Chemical Suppliers |

| Molecular Weight | 185.20 g/mol | Chemical Suppliers |

| Melting Point | 114-116 °C | Chemical Suppliers |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

| Solubility | Expected to have moderate solubility in polar organic solvents | Inferred from structure |

Proposed Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established synthetic strategies for heteroaromatic compounds. Below are two plausible and robust synthetic routes, grounded in the broader chemical literature of pyridine functionalization.

Pathway 1: Oxidation of a Precursor Thioether

A common and effective method for the synthesis of sulfones is the oxidation of the corresponding sulfide (thioether). This pathway offers a high-yielding and straightforward approach, starting from a readily accessible chloropyridine derivative.

Workflow for Pathway 1

Caption: Proposed synthesis of this compound via oxidation.

Step-by-Step Experimental Protocol:

-

Nucleophilic Aromatic Substitution to form 6-(Methylthio)nicotinaldehyde:

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSCH₃, 1.1-1.2 eq).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

-

Oxidation to this compound:

-

Dissolve the 6-(methylthio)nicotinaldehyde (1.0 eq) in a solvent such as dichloromethane (DCM) or a mixture of methanol and water.

-

Cool the solution in an ice bath and add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, 2.2-2.5 eq) portion-wise, or a solution of Oxone® (2.2-2.5 eq).

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching with a reducing agent (e.g., aqueous sodium thiosulfate if using m-CPBA), followed by extraction with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

-

Pathway 2: Direct Sulfonylation of a Halopyridine followed by Formylation

An alternative approach involves the introduction of the sulfonyl group first, followed by the formation of the aldehyde. This route can be advantageous if the aldehyde functionality is not compatible with the sulfonylation conditions.

Workflow for Pathway 2

Caption: Proposed synthesis via direct sulfonylation and subsequent formylation.

Step-by-Step Experimental Protocol:

-

Copper-Catalyzed Sulfonylation:

-

In a reaction vessel, combine 2-chloro-5-bromopyridine (1.0 eq), sodium methanesulfinate (CH₃SO₂Na, 1.5 eq), copper(I) iodide (CuI, 0.1 eq), and N,N'-dimethylethylenediamine (0.2 eq) in a solvent like dioxane.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux, monitoring by TLC or GC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove inorganic salts.

-

Purify the filtrate by column chromatography to isolate 2-(methylsulfonyl)-5-bromopyridine.

-

-

Lithiation and Formylation:

-

Dissolve the 2-(methylsulfonyl)-5-bromopyridine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add dry DMF (1.5 eq) dropwise and continue stirring at -78 °C for another hour, then allow the reaction to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain this compound.

-

Characterization and Analytical Protocols

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are standard for this purpose.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a singlet for the methylsulfonyl protons (typically δ 3.0-3.5 ppm). |

| ¹³C NMR | The carbon NMR spectrum should reveal seven unique carbon signals, including the aldehyde carbonyl carbon (typically δ 185-195 ppm), the aromatic carbons, and the methyl carbon of the sulfonyl group. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) or another soft ionization technique should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 186.02. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to assess the purity of the compound, with the retention time being dependent on the specific column and mobile phase conditions used. |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C=N/C=C stretches of the pyridine ring. |

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of biologically active molecules. The aldehyde functionality serves as a synthetic handle for a wide range of transformations.

Key Synthetic Transformations and Potential Therapeutic Targets

Diagram of Synthetic Utility

Caption: Key synthetic transformations of this compound.

-

Reductive Amination: The aldehyde can be readily converted into a primary or secondary amine by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diversity and building out molecular complexity, often used in the synthesis of kinase inhibitors and GPCR modulators.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into a variety of substituted alkenes. The resulting vinylpyridines are valuable intermediates for further functionalization, including Heck coupling and metathesis reactions.

-

Condensation Reactions: The aldehyde can participate in Knoevenagel, Aldol, or Claisen-Schmidt condensations with active methylene compounds or ketones. These reactions are powerful tools for the construction of new carbon-carbon bonds and can serve as entry points to various heterocyclic systems, such as pyrimidines and dihydropyridines, which are prevalent in many classes of therapeutic agents.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 6-(methylsulfonyl)nicotinic acid. This derivative can then be used in amide bond forming reactions, a critical step in the synthesis of a vast number of pharmaceuticals.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its combination of a bioisosterically relevant sulfonylpyridine core and a synthetically versatile aldehyde handle makes it an attractive starting material for the synthesis of novel, complex molecules. While specific, published applications of this compound are not yet widespread, the foundational chemistry of its constituent parts is well-established and robust. As the demand for novel therapeutic agents continues to grow, the utility of such well-conceived building blocks will undoubtedly increase. This guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and application of this compound, empowering researchers to explore its potential in the development of the next generation of therapeutics.

References

- 1. US11242364B1 - Efficient and scalable syntheses of nicotinoyl ribosides and reduced nicotinoyl ribosides, modified derivatives thereof, phosphorylated analogs thereof, adenylyl dinucleotide conjugates thereof, and novel crystalline forms thereof - Google Patents [patents.google.com]

- 2. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)nicotinaldehyde

Abstract

6-(Methylsulfonyl)nicotinaldehyde is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique trifunctional structure, featuring a pyridine core, an electrophilic aldehyde, and a versatile sulfone group, renders it an invaluable synthon for constructing complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic pathway to this target molecule. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of each key transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and application of this important intermediate.

Strategic Analysis: A Retrosynthetic Approach

The design of an efficient synthesis begins with a logical deconstruction of the target molecule. A retrosynthetic analysis of this compound reveals a convergent and highly practical pathway rooted in common, high-yielding transformations. The core strategy hinges on the late-stage, selective reduction of a nitrile, a reliable method for aldehyde synthesis. The sulfone is best installed via oxidation of a more readily accessible thioether, which in turn can be introduced through a nucleophilic aromatic substitution (SNAr) on an activated pyridine ring.

Caption: Retrosynthetic analysis of this compound.

This three-step approach is advantageous due to the commercial availability of the starting material, 6-chloronicotinonitrile, and the high efficiency of each subsequent step.

Core Synthesis Workflow: From Halide to Aldehyde

The forward synthesis executes the strategy outlined above. It begins with the displacement of the chloride, followed by oxidation, and culminates in the selective reduction to the desired aldehyde. This sequence ensures that the sensitive aldehyde functionality is introduced at the final stage, minimizing potential side reactions and simplifying purification.

Caption: Forward synthesis workflow for this compound.

Key Transformations: Mechanistic Insights and Protocol Design

A deep understanding of each reaction's mechanism and critical parameters is essential for successful execution and troubleshooting.

3.1. Step 1: C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the displacement of the chloride from 6-chloronicotinonitrile with a sulfur nucleophile.

-

Expertise & Experience: The pyridine ring is inherently electron-deficient, but for SNAr to proceed efficiently, the ring must be activated by additional electron-withdrawing groups. In 6-chloronicotinonitrile, both the ring nitrogen and the cyano group at the 3-position activate the 6-position towards nucleophilic attack. Sodium thiomethoxide (NaSMe) is an excellent, soft nucleophile for this transformation. A polar aprotic solvent like dimethylformamide (DMF) is chosen to solubilize the salt and accelerate the SN2-like attack without protonating the potent nucleophile. The reaction typically proceeds smoothly at room temperature to full conversion. This reaction is analogous to the Ullmann condensation, which classically uses copper catalysts for C-S bond formation, though in this activated system, a catalyst is not required.[1]

3.2. Step 2: Oxidation of Thioether to Sulfone

The conversion of the intermediate 6-(methylthio)nicotinonitrile to the corresponding sulfone is a critical oxidation step.

-

Trustworthiness & Causality: The choice of oxidant is paramount to ensure complete conversion without unwanted side reactions on the nitrile or pyridine ring. While many reagents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are the most reliable.

-

m-CPBA: Using slightly more than two equivalents of m-CPBA in a chlorinated solvent like dichloromethane (DCM) ensures the full oxidation of the sulfide, through the intermediate sulfoxide, to the sulfone.[2] The reaction is typically exothermic and may require initial cooling.

-

Oxone®: This inorganic persulfate is an inexpensive, safe, and environmentally benign alternative.[3][4] The reaction is often run in a biphasic solvent system like methanol/water, providing a clean conversion with a simple workup to remove inorganic byproducts. The oxidation of sulfides is a well-established and robust method for synthesizing sulfones.[3]

-

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Equivalents | Key Advantages |

| m-CPBA | DCM, Chloroform | 0 to rt | 2.1 - 2.5 | High reactivity, clean conversion |

| Oxone® | MeOH / H₂O | rt | ~2.2 | Inexpensive, safe, easy workup |

| H₂O₂ / Catalyst | Acetic Acid | Varies | Excess | Green reagent, requires catalyst |

Table 1: Comparison of common reagents for sulfide-to-sulfone oxidation.

3.3. Step 3: Selective Nitrile Reduction with DIBAL-H

The final step is the conversion of the nitrile to the aldehyde. This transformation requires a reducing agent that can be precisely controlled to avoid over-reduction to the primary alcohol.

-

Authoritative Grounding: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles and esters to aldehydes.[5][6] Its efficacy hinges on the formation of a stable tetrahedral intermediate at cryogenic temperatures.[7][8]

-

Mechanism & Control: At -78 °C (the temperature of a dry ice/acetone bath), DIBAL-H, a Lewis acid, coordinates to the nitrile nitrogen. This is followed by the transfer of a hydride to the nitrile carbon, forming an N-aluminyl imine intermediate.[7] This intermediate is stable at low temperatures. Upon aqueous workup, it rapidly hydrolyzes to the desired aldehyde.[9] If the reaction is allowed to warm before quenching, or if excess DIBAL-H is used, a second hydride addition can occur, leading to the formation of the primary alcohol. Therefore, strict temperature control and precise stoichiometry are critical for a successful and high-yielding reaction.[8]

Caption: Mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DIBAL-H is pyrophoric and reacts violently with water.

Protocol 1: Synthesis of 6-(Methylthio)nicotinonitrile

-

Reagents & Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloronicotinonitrile (1.0 eq) and anhydrous DMF (approx. 0.5 M).

-

Nucleophile Addition: To the stirred solution, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of 6-(Methylsulfonyl)nicotinonitrile

-

Reagents & Setup: Dissolve 6-(methylthio)nicotinonitrile (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (approx. 77%, 2.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material and the intermediate sulfoxide.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Purification: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Protocol 3: Synthesis of this compound

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 6-(methylsulfonyl)nicotinonitrile (1.0 eq) and anhydrous toluene (approx. 0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

-

DIBAL-H Addition: Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.2 eq) dropwise via a syringe pump over 30-60 minutes, maintaining the internal temperature at or below -75 °C.[8]

-

Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC (quenching a small aliquot with methanol before spotting).

-

Quenching: While still at -78 °C, slowly add methanol dropwise to quench the excess DIBAL-H. Then, allow the mixture to warm to room temperature.

-

Workup: Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.[9]

-

Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to yield the final product as a solid.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a three-step sequence starting from 6-chloronicotinonitrile. This pathway, involving nucleophilic aromatic substitution, thioether oxidation, and a highly selective DIBAL-H nitrile reduction, represents a robust and scalable method for accessing this valuable building block. The key to success lies in the careful control of reaction conditions, particularly the cryogenic temperatures required for the final reduction step. This guide provides the strategic insights and detailed protocols necessary for researchers to confidently produce this compound for applications in pharmaceutical and materials science research.

References

- 1. Copper Catalyzed Three-Component Ullmann C-S Coupling in PEG for the Synthesis of 6-Aryl/alkylthio-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-(Methylsulfinyl)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 3. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Structural Analysis of 6-(Methylsulfonyl)nicotinaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 6-(Methylsulfonyl)nicotinaldehyde, a key heterocyclic building block in contemporary medicinal chemistry and materials science. This document moves beyond rote procedural descriptions to deliver an integrated analytical strategy, grounded in the principles of spectroscopic and chromatographic science. We will explore the causality behind methodological choices, from initial purity assessment to definitive structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to be a self-validating system, offering detailed, step-by-step protocols and interpreting the resulting data with scientific rigor. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable approach to the characterization of complex organic molecules.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of pharmacologically active compounds. Its unique electronic and structural features—a pyridine ring, an electron-withdrawing sulfonyl group, and a reactive aldehyde moiety—make it a versatile scaffold for developing novel therapeutic agents. The precise characterization of this molecule is paramount, as its purity and confirmed structure are the foundation upon which all subsequent research and development activities are built. An impurity or a misidentified isomer could lead to failed syntheses, misleading biological data, and significant delays in development timelines.

This guide presents a multi-faceted analytical workflow designed to provide an unambiguous structural confirmation of this compound.

Physicochemical Properties and Purity Assessment

Before undertaking advanced spectroscopic analysis, it is crucial to confirm the fundamental properties and assess the purity of the analyte. This initial step prevents the misinterpretation of data caused by contaminants.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃S | PubChem |

| Molecular Weight | 185.20 g/mol | PubChem |

| CAS Number | 904803-36-9 | ChemSCAD |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 114-118 °C | Cayman Chemical |

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The objective is to develop a method that resolves the main peak from any potential impurities, starting materials (e.g., 6-chloronicotinaldehyde), or degradation products.

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

-

Dilute to a working concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17.1-20 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis:

-

Integrate all peaks detected at 254 nm.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is typically required for use as a synthetic intermediate.

-

Spectroscopic Elucidation Workflow

The core of structural analysis lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation.

physical and chemical properties of 6-(Methylsulfonyl)nicotinaldehyde

An In-Depth Technical Guide to 6-(Methylsulfonyl)nicotinaldehyde: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. The document delineates its core physical and chemical properties, predicted spectroscopic profile, and key reactivity patterns. Emphasis is placed on its role as a versatile synthetic intermediate, particularly within medicinal chemistry, where its structural motifs are valuable for the design of novel therapeutics. This guide also consolidates essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting.

Introduction and Molecular Overview

This compound, identified by CAS number 1221792-08-0, is a substituted pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its molecular architecture is characterized by three key functional components: a pyridine ring, an aldehyde group at the 3-position, and a methylsulfonyl group at the 6-position. This unique combination of a nucleophilic nitrogenous heterocycle, a reactive electrophilic aldehyde, and a strong electron-withdrawing sulfone group imparts a distinct chemical character, making it a strategic precursor for constructing more complex molecular entities.

The aldehyde serves as a crucial synthetic handle, enabling a wide array of chemical transformations such as reductive aminations, condensations, and oxidations.[3] The methylsulfonyl group significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the physicochemical properties of its derivatives. In the context of drug discovery, pyridine-based scaffolds are prevalent in numerous approved drugs, often acting as bioisosteres for phenyl rings or participating in crucial hydrogen bonding interactions with biological targets. The utility of analogous compounds, such as 6-morpholinonicotinaldehyde, in the synthesis of kinase inhibitors underscores the potential of this molecular framework in medicinal chemistry.[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis, determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 1221792-08-0 | [1][2] |

| Molecular Formula | C₇H₇NO₃S | [1][4] |

| Molecular Weight | 185.20 g/mol | [1][5] |

| Melting Point | 114–116 °C | [2][6] |

| Boiling Point | 417.2 ± 45.0 °C (Predicted) | [2][6] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [2][6] |

| Appearance | Solid (inferred from melting point) | |

| Storage | 2–8 °C, under inert atmosphere | [1][2][6] |

Solubility and Stability: While explicit solubility data is not widely published, the presence of the polar sulfonyl and aldehyde groups, along with the pyridine nitrogen, suggests potential solubility in polar organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous media is expected to be limited. The recommended storage conditions—refrigeration under an inert atmosphere—indicate that the compound may be sensitive to oxidation, particularly at the aldehyde functional group, or degradation from atmospheric moisture.[1][2]

Spectroscopic Profile and Structural Elucidation

| Technique | Predicted Key Features |

| ¹H NMR | - Aldehyde Proton (CHO): A singlet at δ ≈ 9.8–10.2 ppm. - Aromatic Protons (Pyridine Ring): 3 distinct signals in the aromatic region (δ ≈ 7.5–9.0 ppm), with chemical shifts influenced by the electron-withdrawing effects of the adjacent functional groups. - Methyl Protons (SO₂CH₃): A sharp singlet at δ ≈ 3.0–3.5 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the highly deshielded region, δ ≈ 190–195 ppm. - Aromatic Carbons: Signals between δ ≈ 120–160 ppm. - Methyl Carbon (SO₂CH₃): A signal at δ ≈ 40–45 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): Strong, sharp absorption band at ν ≈ 1700–1720 cm⁻¹.[7] - S=O Stretch (Sulfone): Two strong absorption bands at ν ≈ 1300–1350 cm⁻¹ (asymmetric) and ν ≈ 1120–1160 cm⁻¹ (symmetric).[7] - C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹. - C-H Stretch (Aldehyde): Two medium bands at ν ≈ 2700–2850 cm⁻¹.[7] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 185, corresponding to the molecular weight. |

Exemplar Protocol: Acquiring an NMR Spectrum

The following protocol outlines a standard procedure for preparing a sample of a solid compound like this compound for NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Rationale: This amount provides sufficient concentration for a strong signal without causing solubility issues or line broadening.

-

-

Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good initial choice for polar, aromatic compounds.

-

Rationale: Deuterated solvents are used to avoid large interfering solvent peaks in the ¹H NMR spectrum. The choice of solvent is critical for ensuring the analyte is fully dissolved.

-

-

Dissolution: Vortex or gently agitate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Data Acquisition: Perform standard instrument tuning, locking, and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Rationale: Shimming is crucial for obtaining sharp, well-resolved peaks, which is essential for accurate integration and multiplicity analysis.

-

Chemical Properties and Synthetic Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of its aldehyde group, which serves as a versatile anchor for molecular elaboration.

-

Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is one of the most robust and widely used methods for introducing nitrogen-containing substituents.

-

Condensation Reactions: It can participate in base- or acid-catalyzed condensation reactions, such as the Knoevenagel condensation with active methylene compounds (e.g., malonates, cyanoacetates), to form new carbon-carbon double bonds. These products are often intermediates for the synthesis of other heterocyclic systems.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a pathway for extending carbon chains.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to it, should a suitable leaving group be present.

Caption: Potential synthetic pathways originating from this compound.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound are documented within patent literature and supplier catalogues primarily as a synthetic intermediate, its value can be inferred from the roles of its constituent parts in bioactive molecules.

-

Scaffold for Kinase Inhibitors: The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, where the ring nitrogen accepts a hydrogen bond from the protein's backbone. The aldehyde at the 3-position and the sulfonyl group at the 6-position provide vectors for introducing substituents that can occupy adjacent pockets of an ATP-binding site, thereby tuning potency and selectivity.[3]

-

Intermediate for Diverse Heterocycles: As a bifunctional molecule, it is a precursor for synthesizing fused heterocyclic systems. The aldehyde can be transformed to set the stage for intramolecular cyclization reactions, leading to novel scaffolds for screening libraries.

-

Modulation of Physicochemical Properties: The methylsulfonyl group is often incorporated into drug candidates to enhance polarity, improve solubility, and act as a hydrogen bond acceptor, which can positively impact pharmacokinetic profiles.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. This compound is classified as a hazardous substance and requires careful management.[1]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | Skull and Crossbones |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[1] May cause skin, eye, and respiratory irritation (inferred from similar compounds).[8] |

| Precautionary Statements | P261: Avoid breathing dust.[1][8] P264: Wash skin thoroughly after handling.[8][9] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][9] |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8][9]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][10]

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2–8 °C.[1][2][6] Store locked up.[10]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][10] Avoid release to the environment.[8]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined physical properties, predictable spectroscopic signature, and versatile reactivity, centered on its aldehyde group, make it a valuable tool for researchers. The combination of the pyridine core and the electron-withdrawing methylsulfonyl group provides a scaffold that is highly relevant for the development of novel therapeutic agents. Adherence to strict safety and handling protocols is essential when working with this potent and hazardous compound.

References

- 1. 1221792-08-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1221792-08-0 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound - CAS:1221792-08-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 1221792-08-0 [m.chemicalbook.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. uspmsds.com [uspmsds.com]

6-(Methylsulfonyl)nicotinaldehyde: A Comprehensive Technical Guide for Researchers in Drug Discovery

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged structure. Within this class of compounds, 6-(Methylsulfonyl)nicotinaldehyde emerges as a research chemical of significant strategic value. This guide provides an in-depth technical overview of this molecule, from its fundamental properties to its application as a key building block in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. For researchers and drug development professionals, understanding the nuances of this reagent is paramount to unlocking its full potential in the quest for new medicines.

The core utility of this compound lies in the juxtaposition of its two key functional groups: the aldehyde and the methylsulfonyl moiety, both attached to a pyridine ring. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the facile introduction of diverse chemical entities. The methylsulfonyl group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring and provides a key interaction point in biological targets, often acting as a hydrogen bond acceptor. This unique combination of features makes this compound a highly sought-after intermediate in multi-step synthetic campaigns aimed at producing complex, biologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a research chemical is fundamental to its effective use in synthesis and experimentation. The table below summarizes the key properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1221792-08-0 | [1] |

| Molecular Formula | C₇H₇NO₃S | [1] |

| Molecular Weight | 185.20 g/mol | [1] |

| Appearance | Off-white to yellow solid | Supplier Data |

| Melting Point | 114-118 °C | Supplier Data |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General Chemical Knowledge |

| Purity | Typically >97% (by HPLC) | Supplier Data |

Synthesis and Purification: A Controlled and Validated Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available 6-chloronicotinaldehyde. This pathway offers a reliable and scalable route to the desired product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(Methylthio)nicotinaldehyde (Intermediate)

This initial step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 6-chloronicotinaldehyde is displaced by the sulfinate anion.

-

Materials:

-

6-Chloronicotinaldehyde (1.0 eq)

-

Sodium methanesulfinate (1.2 eq)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Standard laboratory glassware for workup

-

-

Procedure:

-

To a clean, dry round-bottom flask, add 6-chloronicotinaldehyde and dissolve it in a minimal amount of DMSO.

-

Add sodium methanesulfinate to the solution.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water, which should precipitate the crude 6-(methylthio)nicotinaldehyde.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude intermediate is often of sufficient purity for the next step.

-

Causality Behind Experimental Choices: DMSO is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the sodium cation, leaving the methanesulfinate anion more nucleophilic. Heating is necessary to overcome the activation energy of the aromatic substitution on the electron-deficient pyridine ring.

Step 2: Oxidation to this compound

The sulfide intermediate is then oxidized to the corresponding sulfone. This is a critical step that imparts the desired electronic properties to the final molecule.

-

Materials:

-

6-(Methylthio)nicotinaldehyde (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.5 eq)

-

Dichloromethane (DCM) or a mixture of Methanol and Water

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

Dissolve the crude 6-(methylthio)nicotinaldehyde in DCM in a round-bottom flask equipped with a magnetic stirrer and place it in an ice bath.

-

Slowly add m-CPBA in portions, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC to confirm the complete oxidation of the sulfide to the sulfone.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Causality Behind Experimental Choices: The use of at least two equivalents of the oxidizing agent is crucial to ensure the complete conversion of the sulfide to the sulfone, avoiding the formation of the sulfoxide intermediate. Performing the reaction at a low temperature initially helps to control the exothermic nature of the oxidation.

Purification Protocol: Ensuring High Purity for Downstream Applications

The purity of this compound is critical for its successful application in subsequent synthetic steps. The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethyl acetate/hexanes or isopropanol.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[2][3][4]

-

-

Column Chromatography:

-

If recrystallization does not yield the desired purity, the crude product can be purified by silica gel column chromatography.

-

A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

-

Application in Drug Development: A Key Intermediate for c-Met Kinase Inhibitors

The primary application of this compound in drug discovery is as a pivotal intermediate in the synthesis of kinase inhibitors, particularly those targeting the c-Met proto-oncogene.[1][5] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[6] Aberrant c-Met signaling is implicated in the development and progression of various cancers, making it a validated therapeutic target.[6]

Role in the Synthesis of Tivantinib (ARQ 197)

A prominent example of the utility of this compound is in the synthesis of Tivantinib (ARQ 197) , a selective, non-ATP competitive inhibitor of c-Met that has been investigated in numerous clinical trials.[7][8] In the synthesis of Tivantinib and its analogs, the aldehyde functionality of this compound is utilized to construct the core structure of the inhibitor.

Illustrative Synthetic Transformation

The aldehyde group of this compound can undergo a reductive amination reaction with a suitable amine to form a key intermediate in the synthesis of c-Met inhibitors.

Caption: Reductive amination of this compound.

This transformation allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against the c-Met kinase. The methylsulfonyl group in the final inhibitor often plays a critical role in binding to the kinase domain, typically by forming a hydrogen bond with the hinge region of the ATP-binding pocket.

Conclusion: A Valuable Tool for the Medicinal Chemist's Arsenal

This compound stands out as a highly valuable and versatile research chemical for drug discovery and development. Its well-defined synthesis, coupled with the strategic placement of its reactive aldehyde and electron-withdrawing sulfonyl group, provides medicinal chemists with a powerful tool for the construction of complex molecular architectures. Its proven utility in the synthesis of c-Met kinase inhibitors like Tivantinib highlights its importance in the ongoing effort to develop targeted cancer therapies. This guide has provided a comprehensive overview of its properties, synthesis, purification, and application, aiming to empower researchers to effectively utilize this key building block in their pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]

- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tivantinib - Merck & Co - AdisInsight [adisinsight.springer.com]

- 8. researchgate.net [researchgate.net]

The Strategic Application of 6-(Methylsulfonyl)nicotinaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-(Methylsulfonyl)nicotinaldehyde is a key heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the design and synthesis of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Nicotinaldehyde Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it a desirable core for a wide range of therapeutic agents. Nicotinaldehyde, a pyridine derivative with a reactive aldehyde group, serves as a versatile entry point for the construction of diverse molecular libraries. The strategic placement of substituents on the pyridine ring can profoundly influence the physicochemical properties and biological activity of the resulting compounds.

The introduction of a methylsulfonyl group at the 6-position of nicotinaldehyde imparts a unique set of characteristics to the molecule. The strong electron-withdrawing nature of the sulfonyl group significantly modulates the reactivity of both the pyridine ring and the aldehyde functionality. This electronic perturbation can enhance the susceptibility of the aldehyde to nucleophilic attack and influence the binding affinity of the final molecule to its biological target.

Synthesis and Physicochemical Properties

A robust and scalable synthesis of this compound is crucial for its widespread application in drug discovery programs. While multiple synthetic routes are conceivable, a common and efficient approach involves a two-step sequence starting from the readily available 6-chloronicotinaldehyde.

Synthetic Pathway

The synthesis typically proceeds via a nucleophilic aromatic substitution reaction, followed by an oxidation step.

Diagram: Synthetic Pathway to this compound

Caption: A common synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-(Methylthio)nicotinaldehyde

-

To a solution of 6-chloronicotinaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added sodium thiomethoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 6-(methylthio)nicotinaldehyde.

Step 2: Synthesis of this compound

-

To a solution of 6-(methylthio)nicotinaldehyde (1.0 eq) in dichloromethane (DCM) is added meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Physicochemical Properties

| Property | Value |

| CAS Number | 1221792-08-0[1] |

| Molecular Formula | C₇H₇NO₃S[2] |

| Molecular Weight | 185.20 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DCM, chloroform, and ethyl acetate. |

Chemical Reactivity and Synthetic Utility

The presence of both an aldehyde and a methylsulfonyl-substituted pyridine ring makes this compound a versatile synthon for a variety of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a key handle for introducing molecular diversity. Common reactions include:

-

Reductive Amination: This is a cornerstone reaction in medicinal chemistry for the formation of C-N bonds. The aldehyde can be reductively aminated with a wide range of primary and secondary amines to generate substituted aminomethylpyridines, which are common motifs in kinase inhibitors.

-

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) allow for the conversion of the aldehyde into various substituted alkenes, providing access to a different chemical space.

-

Knoevenagel Condensation: Condensation with active methylene compounds, such as malonates or cyanoacetates, yields α,β-unsaturated systems that are precursors to various heterocyclic scaffolds.[3]

-

Aldol and Related Condensations: The aldehyde can participate in aldol-type reactions to form carbon-carbon bonds and construct more complex molecular frameworks.

Diagram: Key Reactions of the Aldehyde Group

References

6-(Methylsulfonyl)nicotinaldehyde: A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel, high-efficacy therapeutic agents. 6-(Methylsulfonyl)nicotinaldehyde has emerged as a particularly valuable heterocyclic intermediate, prized by researchers and drug development professionals for its unique trifecta of structural features: a biologically significant pyridine core, a highly versatile aldehyde functional group, and a potent electron-withdrawing methylsulfonyl moiety. This guide provides an in-depth analysis of this compound, elucidating the synergistic interplay of its components and offering a field-proven perspective on its synthesis, reactivity, and strategic application in the development of complex molecular architectures. We will explore detailed experimental protocols and showcase its utility as a cornerstone for generating diverse compound libraries aimed at critical therapeutic targets.

The Anatomy of a Privileged Heterocyclic Building Block

The utility of this compound in medicinal chemistry stems from the strategic combination of three distinct molecular features. Understanding the individual contribution of each component is key to appreciating the compound's overall value.

The Pyridine Scaffold in Drug Discovery

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, second only to piperidine among azaheterocycles.[1] Its prevalence is not coincidental; the pyridine nucleus offers a unique combination of properties that medicinal chemists leverage to fine-tune drug candidates.[1][2][3] Its aromatic nature provides a rigid scaffold for orienting substituents, while the nitrogen atom acts as a hydrogen bond acceptor and can be protonated to improve aqueous solubility. This has made it a cornerstone in drugs ranging from proton pump inhibitors to advanced kinase inhibitors.[1]

The Dual Role of the Aldehyde Functional Group

The aldehyde at the 3-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations.[4] It is a gateway to numerous carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to building molecular complexity.[5][6] Its reactivity allows for the construction of diverse libraries for high-throughput screening and subsequent lead optimization.[5]

The Methylsulfonyl Group: More Than a Solubilizing Moiety

The sulfonyl group is a powerful functional group in drug design.[7][8] Its distorted tetrahedral geometry allows its oxygen atoms to serve as potent hydrogen bond acceptors, enhancing interactions with biological targets.[7][8] As a bioisostere of the acyl group, it plays a crucial role in medicinal chemistry.[7] Furthermore, the sulfonyl group is a strong electron-withdrawing group, which profoundly influences the reactivity of the entire molecule.[9][10]

Synergistic Activation in this compound

The true power of this building block lies in the synergistic interplay between the methylsulfonyl group and the pyridine-aldehyde core. The sulfonyl group's electron-withdrawing nature significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, it activates the pyridine ring itself, particularly at the positions ortho and para to its attachment point, rendering them susceptible to nucleophilic aromatic substitution (SNAr). This dual activation provides chemists with multiple, distinct pathways for molecular elaboration from a single, stable starting material.

Physicochemical and Spectroscopic Profile

A clear understanding of a building block's physical properties is essential for effective experimental design, from solvent selection to purification strategies.

| Property | Value | Reference |

| CAS Number | 1221792-08-0 | [11][12] |

| Molecular Formula | C₇H₇NO₃S | [11] |

| Molecular Weight | 185.20 g/mol | [11][13] |

| Melting Point | 114–116 °C | [11] |

| IUPAC Name | 6-(Methylsulfonyl)pyridine-3-carbaldehyde | [11] |

| Appearance | Expected to be a solid at room temperature |

Synthesis of the Building Block

While this compound is commercially available, understanding its synthesis provides insight into its chemical stability and potential impurities. A common and effective strategy involves the oxidation of the corresponding thioether, 6-(methylthio)nicotinaldehyde. This precursor can be synthesized via nucleophilic aromatic substitution on a 6-chloronicotinaldehyde derivative.

Caption: Proposed synthetic workflow for this compound.

Protocol: Representative Synthesis via Oxidation